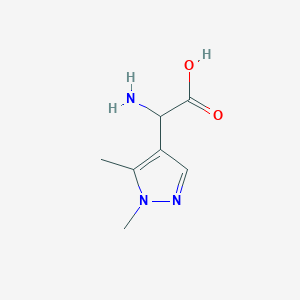
2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid
Overview
Description
“2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid” is a compound that belongs to the class of pyrazole-bearing compounds . These compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Synthesis Analysis
The synthesis of pyrazole-bearing compounds, such as “this compound”, involves the coupling of hydrazine . The structures of these synthesized compounds are verified using elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C7H11N3O2/c1-4-5(3-9-10(4)2)6(8)7(11)12/h3,6H,8H2,1-2H3,(H,11,12) .
Scientific Research Applications
Synthesis and Biological Activity
Pyrazole derivatives, including compounds structurally related to 2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid, are crucial for developing biologically active compounds. They are synthesized through various methods, including condensation followed by cyclization or multi-component reactions (MCR), either step-wise or in one pot, under different conditions. These derivatives exhibit widespread biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties (Dar & Shamsuzzaman, 2015).
Chemical and Heterocyclic Applications
The chemistry of pyrazole derivatives extends to their use as privileged scaffolds in the synthesis of other heterocycles. Their reactivity makes them valuable building blocks for creating diverse heterocyclic compounds like pyrazolo-imidazoles, thiazoles, spiropyridines, and others. This versatility underscores their importance in organic synthesis and the development of compounds with potential biological activities (Gomaa & Ali, 2020).
Regio-Orientation in Pyrazolo[1,5-a]Pyrimidines
The study of 3(5)-aminopyrazoles, which share structural motifs with the compound of interest, focuses on their reactions with 1,3-bielectrophilic reagents, leading to pyrazolo[1,5-a]pyrimidines. This research highlights the challenges in determining the regio-orientation of substituents, a crucial factor in the synthesis and biological activity of these compounds (Mohamed & Mahmoud, 2019).
Synthesis under Microwave Conditions
Pyrazole derivatives have been synthesized under microwave conditions, demonstrating the method's efficiency in producing compounds with potential herbicidal, antimicrobial, antifungal, antiviral, and antioxidant properties. This approach offers a rapid and convenient method for developing new pyrazole-based compounds with significant biological activities (Sheetal et al., 2018).
Bacterial Catabolism of Related Compounds
The catabolism of indole-3-acetic acid (IAA) by bacteria, while not directly related to the specific compound , illustrates the broader interest in the metabolic pathways of structurally complex molecules. Understanding these pathways can inform the development of biotechnological applications, including the degradation or modification of synthetic compounds (Laird et al., 2020).
Safety and Hazards
The safety information for “2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid” indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
The future directions for “2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid” and similar compounds are promising. Given their potent antileishmanial and antimalarial activities, these compounds may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
Mechanism of Action
Target of Action
The primary targets of 2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid are currently unknown .
Mode of Action
Like other amino acids, it may interact with various enzymes, receptors, and transport proteins, influencing cellular processes .
Pharmacokinetics
As an amino acid derivative, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized by enzymatic processes, and excreted via the kidneys .
Properties
IUPAC Name |
2-amino-2-(1,5-dimethylpyrazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-4-5(3-9-10(4)2)6(8)7(11)12/h3,6H,8H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBXTYHVOPUUSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


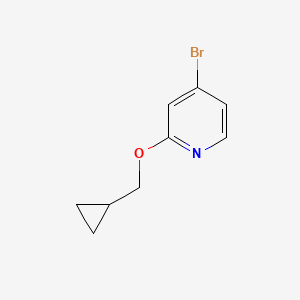
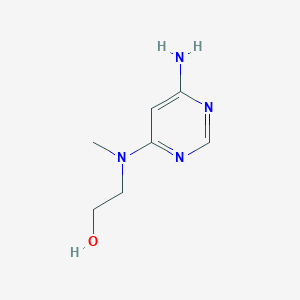
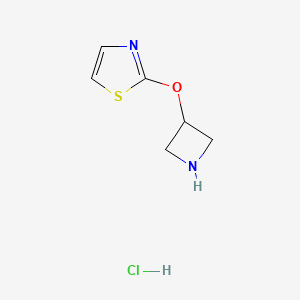
![1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione hydrochloride](/img/structure/B1379874.png)
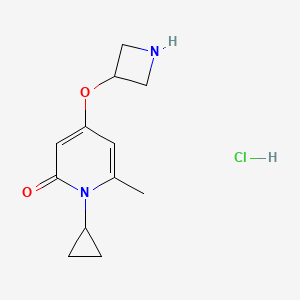
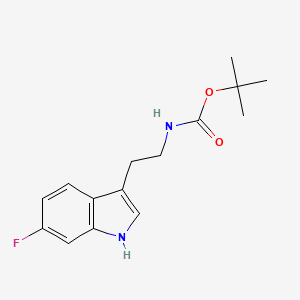
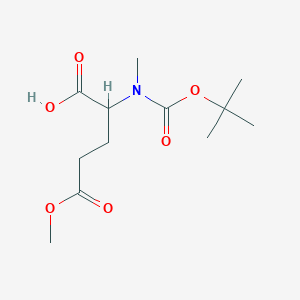

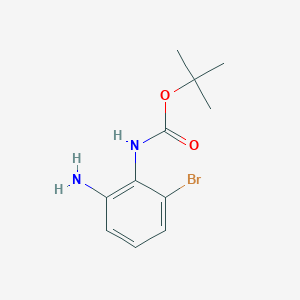
![[3-(6-Bromo-pyridin-2-yl)-isoxazol-5-yl]-methanol](/img/structure/B1379882.png)
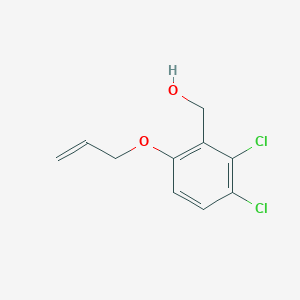
![4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1379887.png)
![[1-(2-Amino-6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1379888.png)

